molecular formula C8H11ClN2O2S B6210858 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine CAS No. 1596975-64-2

4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine

Cat. No.: B6210858
CAS No.: 1596975-64-2
M. Wt: 234.70 g/mol
InChI Key: JJRHUGBHLANAGX-UHFFFAOYSA-N
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Description

4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 . It is also known by its CAS number 1596975-64-2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a methanesulfonylethyl group .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 392.1±32.0 °C and its predicted density is 1.339±0.06 g/cm3 . The predicted pKa value is -0.46±0.50 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine involves the alkylation of 4-chloro-6-methylpyrimidine with 1-methanesulfonyl ethane using a strong base.", "Starting Materials": [ "4-chloro-6-methylpyrimidine", "1-methanesulfonyl ethane", "Strong base (e.g. sodium hydride, potassium tert-butoxide)", "Solvent (e.g. dimethylformamide, dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve 4-chloro-6-methylpyrimidine and strong base in a solvent and stir the mixture at room temperature for 30 minutes.", "Step 2: Add 1-methanesulfonyl ethane to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS No.

1596975-64-2

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

4-chloro-6-methyl-2-(1-methylsulfonylethyl)pyrimidine

InChI

InChI=1S/C8H11ClN2O2S/c1-5-4-7(9)11-8(10-5)6(2)14(3,12)13/h4,6H,1-3H3

InChI Key

JJRHUGBHLANAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)S(=O)(=O)C)Cl

Purity

95

Origin of Product

United States

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